molecular formula C7H7FN2O4S B1448829 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide CAS No. 1803594-80-0

2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide

Cat. No.: B1448829
CAS No.: 1803594-80-0
M. Wt: 234.21 g/mol
InChI Key: SUGZFVSNVDHUFT-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzene sulfonamide, characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of fluorobenzene to produce 2-fluoronitrobenzene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 2-fluoro-6-nitrobenzenesulfonyl chloride. Finally, the sulfonyl chloride is reacted with methylamine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and sulfonation steps, ensuring higher yields and purity. Additionally, the use of automated systems for precise control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Reduction: Formation of 2-fluoro-N-methyl-6-aminobenzene-1-sulfonamide.

    Oxidation: Formation of 2-fluoro-N-methyl-6-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential antibacterial properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoronitrobenzene: Lacks the sulfonamide and methyl groups.

    N-methyl-4-nitrobenzenesulfonamide: Lacks the fluorine atom.

    2-Fluoro-4-nitrobenzenesulfonamide: Lacks the methyl group.

Uniqueness

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the nitro and sulfonamide groups contribute to its potential as an antibacterial agent.

Properties

IUPAC Name

2-fluoro-N-methyl-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZFVSNVDHUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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